molecular formula C11H17N3O B7872518 5-amino-2-(dimethylamino)-N,N-dimethylbenzamide

5-amino-2-(dimethylamino)-N,N-dimethylbenzamide

Cat. No.: B7872518
M. Wt: 207.27 g/mol
InChI Key: XSZZCENPXYMGNX-UHFFFAOYSA-N
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Description

5-amino-2-(dimethylamino)-N,N-dimethylbenzamide is an organic compound that belongs to the class of aromatic amides It features a benzene ring substituted with an amino group, a dimethylamino group, and a dimethylamide group

Properties

IUPAC Name

5-amino-2-(dimethylamino)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(12)7-9(10)11(15)14(3)4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZZCENPXYMGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(dimethylamino)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The dimethylamino group can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the amide bond through acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(dimethylamino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-amino-2-(dimethylamino)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-amino-2-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-methylbenzenesulfonamide
  • 5-amino-2,4-dimethylbenzoic acid
  • 5-amino-2-chlorobenzamide

Uniqueness

5-amino-2-(dimethylamino)-N,N-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and dimethylamino groups allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.

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